Introduction: Unveiling a Versatile Halogenated Building Block
Introduction: Unveiling a Versatile Halogenated Building Block
An In-Depth Technical Guide to 2-Bromo-3-chlorotoluene (CAS: 69190-56-3)
2-Bromo-3-chlorotoluene is a disubstituted aromatic compound featuring a toluene backbone with bromine and chlorine atoms at the 2- and 3-positions, respectively. As a member of the halogenated toluene family, this molecule serves as a highly valuable and versatile intermediate in advanced organic synthesis. Its utility is primarily derived from the distinct electronic environment of the aromatic ring and, more critically, the differential reactivity of its two halogen substituents. This guide provides an in-depth exploration of 2-Bromo-3-chlorotoluene for researchers, scientists, and drug development professionals. We will cover its fundamental properties, a robust synthetic protocol, analytical characterization, reactivity profile, and essential safety protocols, offering field-proven insights to facilitate its effective application in complex molecule synthesis.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its successful application in research and development. The key identifiers and properties for 2-Bromo-3-chlorotoluene are summarized below.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| CAS Number | 69190-56-3[1] |
| IUPAC Name | 2-Bromo-1-chloro-3-methylbenzene[1] |
| Synonyms | 2-bromo-1-chloro-3-methylbenzene[1][2] |
| Molecular Formula | C₇H₆BrCl[2] |
| Molecular Weight | 205.48 g/mol [2] |
| InChI Key | ADSIBTDRKLGGEO-UHFFFAOYSA-N |
| Canonical SMILES | Cc1cccc(Cl)c1Br |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow clear liquid | [1] |
| Density | 1.57 g/cm³ | [1][3] |
| Boiling Point | 229.1 ± 20.0 °C at 760 mmHg, 70 °C at 1 mmHg | [1][2][3] |
| Flash Point | 104.5 °C | [1][3] |
| Refractive Index | 1.566 | [1] |
| Storage | Room Temperature, sealed in dry conditions |[3] |
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to polysubstituted benzenes exist[4], the Sandmeyer reaction remains a cornerstone of aromatic chemistry for its reliability and predictability in introducing halides onto an aromatic ring starting from an aniline. The synthesis of 2-Bromo-3-chlorotoluene can be effectively achieved from 3-chloro-2-methylaniline via a two-step diazotization and copper-mediated substitution process.
Synthetic Workflow Diagram
Caption: Synthesis of 2-Bromo-3-chlorotoluene via Sandmeyer reaction.
Detailed Experimental Protocol
This protocol is adapted from well-established procedures for Sandmeyer reactions on substituted anilines[5][6][7].
Materials and Equipment:
-
3-Chloro-2-methylaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-salt bath, heating mantle, separatory funnel, rotary evaporator, vacuum distillation apparatus.
Procedure:
Part A: Diazotization of 3-Chloro-2-methylaniline
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 48% hydrobromic acid. The causality here is that the amine must be fully protonated to form a soluble salt before diazotization.
-
Cool the resulting solution to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water. Add this solution dropwise to the aniline solution via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part B: Copper-Mediated Bromination (Sandmeyer Reaction)
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the vigorously stirred CuBr solution. The evolution of nitrogen gas will be observed. The copper(I) catalyst facilitates the substitution of the diazonium group with bromide.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature, then gently heat to 60-70 °C for 1-2 hours, or until the effervescence of nitrogen ceases, indicating the reaction is complete[5].
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by vacuum distillation to yield 2-Bromo-3-chlorotoluene as a pale yellow liquid[2][3]. Purity should be assessed by GC-MS.
Analytical Characterization
Table 3: Predicted Spectroscopic Data for 2-Bromo-3-chlorotoluene
| Technique | Expected Features |
|---|---|
| ¹H NMR | ~7.0-7.5 ppm: Complex multiplet, 3H (aromatic protons). The protons at positions 4, 5, and 6 will show characteristic splitting patterns. ~2.4 ppm: Singlet, 3H (methyl protons, -CH₃). |
| ¹³C NMR | ~130-140 ppm: Quaternary carbons (C-Br, C-Cl, C-CH₃). ~125-130 ppm: Aromatic CH carbons. ~20 ppm: Methyl carbon (-CH₃). |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch (from CH₃). ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~700-800 cm⁻¹: C-Cl stretch. ~550-650 cm⁻¹: C-Br stretch[11]. |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺): A characteristic cluster of peaks due to bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%) isotopes. Expect major peaks at m/z 204 (C₇H₆⁷⁹Br³⁵Cl), 206 (C₇H₆⁸¹Br³⁵Cl & C₇H₆⁷⁹Br³⁷Cl), and 208 (C₇H₆⁸¹Br³⁷Cl). Fragmentation: Loss of Br (M-79/81), Cl (M-35/37), and CH₃ (M-15) would be expected. |
Reactivity and Applications in Drug Development
The synthetic utility of 2-Bromo-3-chlorotoluene is anchored in the differential reactivity of its C-Br and C-Cl bonds. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond. This chemoselectivity is a powerful tool, allowing for sequential and site-selective functionalization of the aromatic ring.
This makes the compound an excellent starting material for the synthesis of complex, highly substituted molecules, which are often key scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals[5][12][13].
Chemoselective Cross-Coupling Strategy
Caption: Sequential functionalization via selective cross-coupling.
Sample Protocol: Selective Suzuki-Miyaura Coupling
This protocol demonstrates the selective reaction at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations[12][14].
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-3-chlorotoluene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chlorotoluene derivative.
Safety and Handling
2-Bromo-3-chlorotoluene is a chemical intermediate that must be handled with appropriate care. The following information is derived from supplier safety data sheets[1].
Table 4: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[15].
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[15][16].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[3][17].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow product to enter drains[15].
Conclusion
2-Bromo-3-chlorotoluene (CAS 69190-56-3) is a synthetically powerful building block whose value lies in the predictable and chemoselective reactivity of its carbon-halogen bonds. The ability to selectively functionalize the more labile C-Br bond while preserving the C-Cl bond for subsequent transformations provides a strategic advantage in the multi-step synthesis of complex pharmaceutical and agrochemical targets. This guide has provided a comprehensive technical overview, from a validated synthetic protocol and analytical predictions to a discussion of its reactivity and essential safety measures. By leveraging the insights herein, researchers can confidently and effectively integrate this versatile intermediate into their synthetic programs.
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